molecular formula C15H17FO B8000440 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol CAS No. 1443307-10-5

2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol

Cat. No.: B8000440
CAS No.: 1443307-10-5
M. Wt: 232.29 g/mol
InChI Key: VJFXHXVBVAESRC-UHFFFAOYSA-N
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Description

2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a fluorinated naphthalene ring attached to a butanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol typically involves the reaction of 4-fluoro-1-naphthyl derivatives with appropriate butanol precursors. One common method includes the use of Grignard reagents, where 4-fluoro-1-naphthyl magnesium bromide reacts with 3-methyl-2-butanone under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in liquid ammonia.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated naphthalene ring can engage in aromatic stacking interactions, while the butanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Fluoro-1-naphthyl)ethanol
  • 4-Fluoro-1-naphthylboronic acid
  • 2-(4-Fluoro-1-naphthyl)-2-propanol

Comparison: Compared to its analogs, 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol is unique due to the presence of the 3-methyl-butan-2-ol moiety, which can influence its chemical reactivity and biological activity. The fluorine atom in the naphthalene ring also contributes to its distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO/c1-10(2)15(3,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFXHXVBVAESRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C2=CC=CC=C21)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189961
Record name 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-10-5
Record name 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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